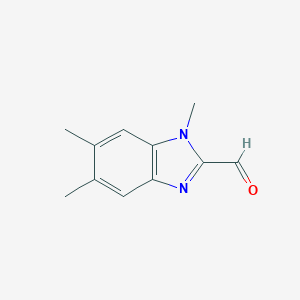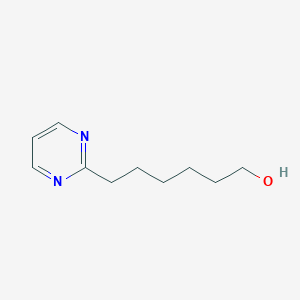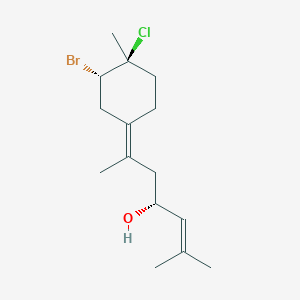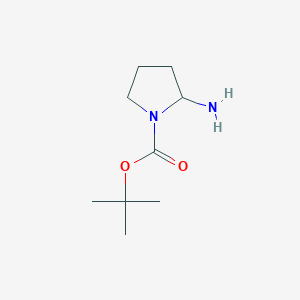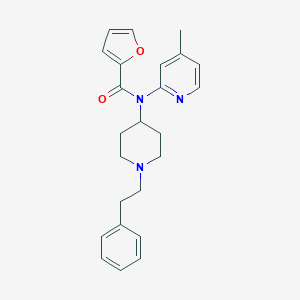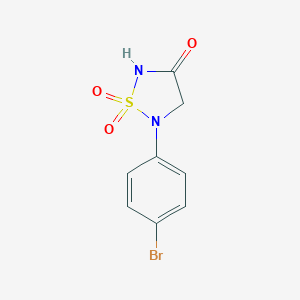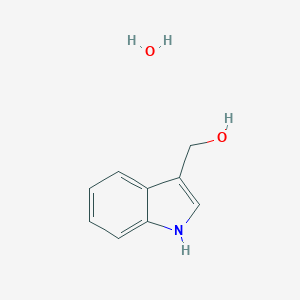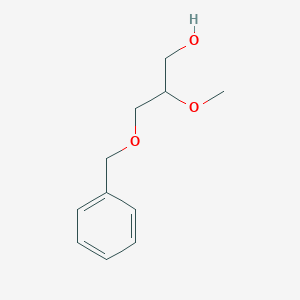![molecular formula C6H6N4O B053746 5-methoxy-1H-pyrazolo[3,4-b]pyrazine CAS No. 116527-53-8](/img/structure/B53746.png)
5-methoxy-1H-pyrazolo[3,4-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-1H-pyrazolo[3,4-b]pyrazine (MPP) is a heterocyclic compound that has gained attention in recent years for its potential applications in scientific research. MPP belongs to the class of pyrazolo[3,4-b]pyrazines, which are known for their diverse biological activities. MPP has been synthesized using various methods and has shown promising results in scientific research, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
5-methoxy-1H-pyrazolo[3,4-b]pyrazine inhibits the activity of protein kinases by binding to the ATP-binding pocket of the kinase domain. 5-methoxy-1H-pyrazolo[3,4-b]pyrazine has been reported to have a higher affinity for CDK2 than for CDK1 and CDK5, suggesting its selectivity for different protein kinases. 5-methoxy-1H-pyrazolo[3,4-b]pyrazine also induces cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Effets Biochimiques Et Physiologiques
5-methoxy-1H-pyrazolo[3,4-b]pyrazine has been reported to have several biochemical and physiological effects, including its ability to inhibit the activity of protein kinases, induce cell cycle arrest and apoptosis in cancer cells, and inhibit the growth of cancer cells in vitro and in vivo. 5-methoxy-1H-pyrazolo[3,4-b]pyrazine has also been reported to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, suggesting its potential as a therapeutic agent for these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-methoxy-1H-pyrazolo[3,4-b]pyrazine has several advantages for lab experiments, including its high purity and yield, selectivity for different protein kinases, and potential applications in scientific research. However, 5-methoxy-1H-pyrazolo[3,4-b]pyrazine also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 5-methoxy-1H-pyrazolo[3,4-b]pyrazine, including its potential applications in the treatment of cancer and neurodegenerative diseases, its mechanism of action, and its safety and efficacy in humans. Further studies are also needed to optimize the synthesis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine and to develop more selective and potent inhibitors of protein kinases. Additionally, the use of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine as a chemical probe to study the role of protein kinases in other diseases, such as diabetes and cardiovascular disease, may also be explored.
Méthodes De Synthèse
5-methoxy-1H-pyrazolo[3,4-b]pyrazine can be synthesized using various methods, including the reaction of 5-methoxy-1H-pyrazole-3-carboxylic acid with hydrazine hydrate in the presence of acetic acid, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 5-methoxy-1H-pyrazole-3-carboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate and cyclization with phosphorus oxychloride. These methods have been reported to yield 5-methoxy-1H-pyrazolo[3,4-b]pyrazine with high purity and yield.
Applications De Recherche Scientifique
5-methoxy-1H-pyrazolo[3,4-b]pyrazine has shown potential applications in scientific research, including its use as a chemical probe to study the role of protein kinases in cancer and other diseases. 5-methoxy-1H-pyrazolo[3,4-b]pyrazine has been reported to inhibit the activity of several protein kinases, including CDK1, CDK2, and CDK5, which are involved in cell cycle regulation and neuronal development. 5-methoxy-1H-pyrazolo[3,4-b]pyrazine has also been reported to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer.
Propriétés
Numéro CAS |
116527-53-8 |
|---|---|
Nom du produit |
5-methoxy-1H-pyrazolo[3,4-b]pyrazine |
Formule moléculaire |
C6H6N4O |
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
5-methoxy-1H-pyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H6N4O/c1-11-5-3-7-6-4(9-5)2-8-10-6/h2-3H,1H3,(H,7,8,10) |
Clé InChI |
YMRINHUBBHWCIX-UHFFFAOYSA-N |
SMILES |
COC1=CN=C2C(=N1)C=NN2 |
SMILES canonique |
COC1=CN=C2C(=N1)C=NN2 |
Synonymes |
1H-Pyrazolo[3,4-b]pyrazine,5-methoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)


